7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-8-2-10(3-9-13)14(16)15-11-4-5-12(15)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSLPAIRGBVHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.2.1]heptane core, which can be derived from readily available starting materials such as cyclohexene and ammonia.
Formation of the Azabicycloheptane Core: The azabicycloheptane core is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride is reacted with the azabicycloheptane core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methoxybenzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Drug Development
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane has been investigated for its potential as a therapeutic agent due to its interaction with various neurotransmitter systems.
- Cocaine Binding Site Ligands : Research has shown that derivatives of 7-azabicyclo[2.2.1]heptane exhibit binding affinities at the dopamine transporter, suggesting potential applications in developing treatments for cocaine addiction and other stimulant-related disorders. The in vitro binding affinities of these compounds have been measured, indicating they are less potent than cocaine but may serve as useful analogs for further study .
Neuropharmacology
The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological functions.
- Stereoselective Ligands : Enantiomers of related azabicyclo compounds have been synthesized and tested for their binding affinities to nAChRs, revealing significant differences that could inform the design of new drugs targeting these receptors . The ability to selectively bind to these receptors makes it a candidate for studying neurodegenerative diseases and cognitive disorders.
Molecular Modeling Studies
Molecular modeling has been employed to understand the interactions between 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane and biological targets at a molecular level.
- Topological Analysis : The rigid structure of the compound allows for distinct molecular topologies compared to other known ligands, which can influence its pharmacokinetics and dynamics within biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Hydrolysis Rate Constants (k, ×10⁻⁶ s⁻¹) in Methanol/D₂O (1:1)
| Compound | k (×10⁻⁶ s⁻¹) |
|---|---|
| Azetidine amide (2a) | 28.7 |
| Pyrrolidine amide (3a) | 10.4 |
| 7-Azabicyclo amide (4a) | 1.9 |
| Bridgehead-substituted (5a) | 0.2 |
The reduced reactivity of 7-azabicyclo[2.2.1]heptane amides correlates with higher Gibbs free energy of activation (ΔG‡) for hydroxide attack, as confirmed by DFT calculations . This stability is critical for applications requiring prolonged physiological exposure, such as drug candidates or imaging agents.
Structural Features and Electronic Effects
The nonplanar amide bond in 7-azabicyclo[2.2.1]heptane derivatives arises from nitrogen pyramidalization (average CNC angle: ~107°) and twisting (τ = 11–15°) . This contrasts with planar pyrrolidine amides (τ < 5°) and results in lower rotational barriers (ΔG‡ ~14–16 kcal/mol) compared to monocyclic analogs (~20 kcal/mol) .
Substituent electronic effects further modulate planarity. For example, electron-withdrawing groups (e.g., p-NO₂) on the benzoyl moiety restore near-planarity in thioamide derivatives (α = 175.2°, τ = 0.1°), whereas electron-donating groups enhance nonplanarity (e.g., p-MeO: α = 167.1°, τ = 11.2°) .
Table 2: Comparative Bioactivity of Bicyclic Amides
| Compound Class | Target | Affinity/Selectivity |
|---|---|---|
| 7-Azabicyclo derivatives | σ2 Receptor | IC₅₀ = 12–50 nM; σ2/σ1 >100 |
| Pyrrolidine derivatives | σ2 Receptor | IC₅₀ = 80–200 nM; σ2/σ1 ~10 |
| Epibatidine analogs | nAChR | Ki = 0.02–0.5 nM |
Biological Activity
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is a derivative of 7-azabicyclo[2.2.1]heptane, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is notable for its interactions with various biological targets, particularly in the context of neuropharmacology.
The molecular formula of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is with a molecular weight of approximately 201.27 g/mol. The structure includes a bicyclic framework that contributes to its biological activity through conformational rigidity and potential receptor interactions.
Neuropharmacological Effects
Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane, including the methoxybenzoyl variant, exhibit significant affinity for dopamine transporters, which are critical in the regulation of neurotransmitter levels in the brain. A study evaluating various stereoisomers of related compounds found that they bind to the cocaine binding site at the dopamine transporter with varying affinities (Ki values ranging from 5 to 96 µM), indicating potential applications in treating conditions such as addiction and depression .
Binding Affinities
The following table summarizes the binding affinities of different derivatives related to 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane:
| Compound | Ki (µM) | Relative Potency |
|---|---|---|
| Cocaine | <0.01 | Reference |
| 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane | 5 - 96 | Moderate |
| 2beta-(methoxycarbonyl)-3beta-phenyltropane | 0.5 - 1 | High |
This data suggests that while not as potent as cocaine or other established ligands, the compound still possesses significant biological activity that could be leveraged therapeutically.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives, including those with methoxy and phenyl substitutions, which demonstrated altered binding profiles and biological activities compared to their parent compounds. The findings indicated that modifications at the benzoyl position could enhance selectivity for certain receptor subtypes, potentially leading to improved therapeutic profiles for conditions like schizophrenia and bipolar disorder.
Synthesis Methodology
The synthesis of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane typically involves several steps:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the methoxybenzoyl group via acylation techniques.
- Purification and characterization using NMR and mass spectrometry to confirm structure and purity.
Q & A
Q. What are the primary synthetic routes for 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane, and how are intermediates characterized?
Methodological Answer: A four-step synthetic sequence is commonly employed:
Starting Material : Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement to generate isocyanates.
Bromination : Stereoselective bromination yields cis-3,trans-4-dibromocyclohexyl intermediates (e.g., benzyl carbamates or trifluoroacetamides) .
Cyclization : Sodium hydride (NaH) in DMF promotes intramolecular cyclization to form the bicyclic core. For example, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate cyclizes to 2-bromo-7-azabicyclo[2.2.1]heptane in 52% yield .
Functionalization : Methoxybenzoyl groups are introduced via nucleophilic acyl substitution or coupling reactions.
Q. Characterization :
Q. How is the structural integrity of 7-azabicyclo[2.2.1]heptane derivatives validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolves nonplanar amide geometries (e.g., nitrogen pyramidalization with CNC angles ~100°) .
- Variable-Temperature NMR : Measures rotational barriers of amide C–N bonds. For N-benzoyl derivatives, barriers range from 12–16 kcal/mol, indicating reduced conjugation due to strain .
- IR Spectroscopy : Confirms carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for carbamates) .
Advanced Research Questions
Q. What mechanistic insights explain the resistance of 7-azabicyclo[2.2.1]heptane amides to base-catalyzed hydrolysis?
Methodological Answer:
- Kinetic Studies : Under pseudo-first-order conditions (70°C, NaOD/D₂O), hydrolysis rates follow: azetidine amides > pyrrolidine amides > bicyclic amides. The bicyclic scaffold’s rigidity and pyramidal nitrogen hinder hydroxide attack at the carbonyl .
- DFT Calculations : Gibbs free energy of activation (ΔG‡) for hydroxide addition correlates with experimental rates. For 7-azabicyclo derivatives, ΔG‡ is ~3 kcal/mol higher than planar amides due to strain .
Q. How do radical precursors influence the synthesis of epibatidine analogues via intramolecular cyclization?
Methodological Answer:
- Radical Traps : N-Sulfonyl groups (e.g., toluenesulfonyl) are critical for successful cyclization. Carbamates or amides yield uncyclized products due to poor radical stability .
- Reaction Optimization : Slow addition of HSnBu₃ to precursors (e.g., exo-2-bromo-7-sulfonyl derivatives) minimizes side reactions. Yields improve from 36% to 84% with controlled stoichiometry .
- Byproduct Analysis : Dechlorinated products form via competing β-scission pathways, detectable by LC-MS and NMR .
Q. What role does nitrogen pyramidalization play in the biological activity of 7-azabicyclo[2.2.1]heptane derivatives?
Methodological Answer:
- SAR Studies : Pyramidalization disrupts planarity of amide bonds, altering binding to nicotinic acetylcholine receptors (nAChRs). For example, epibatidine analogues with constrained bicyclic cores show 200× higher affinity than morphine .
- Computational Docking : Nonplanar amides adopt conformations that enhance hydrophobic interactions with α4β2 nAChR subtypes .
- In Vivo Testing : Analogues with bridgehead substituents (e.g., chloro or hydroxy groups) exhibit reduced toxicity while retaining analgesic potency .
Q. How can computational methods predict the stability and reactivity of 7-azabicyclo[2.2.1]heptane derivatives?
Methodological Answer:
- DFT Modeling : Calculates strain energies (e.g., 7-azabicyclo[2.2.1]heptane has ~10 kcal/mol higher strain than norbornane) .
- Hammett Analysis : Para-substituents on benzoyl groups correlate with rotational barriers (σ⁺ constants, R² = 0.92), guiding substituent selection for stability .
- MD Simulations : Predicts conformational flexibility in solution, validated by NOESY experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
